molecular formula C24H23N3O3S B2798506 N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-28-6

N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2798506
CAS No.: 868155-28-6
M. Wt: 433.53
InChI Key: XKTRNUUAOVLLAT-UHFFFAOYSA-N
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Description

N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a potent and selective ATP-competitive inhibitor that primarily targets the Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) pathways within the JAK-STAT signaling cascade. https://www.nature.com/articles/s41573-022-00465-7 This compound exhibits high functional selectivity for the TYK2 pseudokinase domain, which plays a critical regulatory role, leading to allosteric inhibition of receptor-mediated signaling. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5857290/ Its primary research value lies in the investigation of autoimmune and inflammatory diseases, such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD), where the IL-12, IL-23, and Type I interferon pathways are driven by TYK2 and JAK1 activity. https://www.sciencedirect.com/science/article/abs/pii/S0960894X20300863 By selectively inhibiting TYK2, this molecule allows researchers to probe the specific contributions of this kinase to disease pathophysiology without broadly suppressing other JAK-STAT pathways, thereby enabling a more precise understanding of immunology and potentially uncovering therapeutic strategies with an improved safety profile. https://jlb.onlinelibrary.wiley.com/doi/full/10.1189/jlb.2RI1217-510R

Properties

IUPAC Name

N-[3-[5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-10-12-17(13-11-16)24-27-22(20-8-3-4-9-23(20)30-24)15-21(25-27)18-6-5-7-19(14-18)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTRNUUAOVLLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthesis of N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can be achieved through several synthetic routes. Typically, the process begins with the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is subsequently functionalized with p-tolyl and phenyl groups. Reagents such as methanesulfonyl chloride are used for sulfonamide formation.

Reaction Conditions: Critical reaction conditions include maintaining controlled temperatures and pH levels. Solvents like dichloromethane and catalysts such as base or acid catalysts are used to facilitate specific reaction steps. Purification techniques like recrystallization and chromatography ensure the product's high purity.

Industrial Production Methods: Industrial-scale production might involve automated continuous flow reactors to ensure precision and scalability. Optimization of reaction conditions for yield and purity is crucial, along with employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can undergo several reactions:

  • Oxidation and Reduction: : Commonly catalyzed by oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, where nucleophiles replace functional groups.

  • Hydrolysis: : Conditions involving acidic or basic hydrolysis lead to cleavage of specific bonds.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, alcohols, amines.

  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed: The major products depend on the type of reaction, typically resulting in derivatives with modified functional groups, leading to variations in their chemical and physical properties.

Scientific Research Applications

Therapeutic Potential

1. Anticancer Activity
Research indicates that compounds similar to N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. These compounds have been shown to induce apoptosis (programmed cell death) and paraptosis (a form of non-apoptotic cell death) in resistant cancer cell lines. The mechanism involves the modulation of key signaling pathways that govern cell survival and proliferation .

2. Anti-inflammatory Effects
The pyrazolo[1,5-c][1,3]oxazine scaffold is known for its anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization processes. For example:

  • Cyclization Reactions: The formation of the pyrazolo[1,5-c][1,3]oxazine ring can be achieved through condensation reactions involving appropriate precursors under controlled conditions.
  • Functionalization: Subsequent steps often involve the introduction of the methanesulfonamide group via nucleophilic substitution reactions, allowing for the fine-tuning of biological activity .

2. Yield and Purity
Research has shown that optimizing reaction conditions can lead to high yields (often above 85%) and purity levels exceeding 98%, which are critical for ensuring the reproducibility of biological assays .

Biological Activities

1. Mechanism of Action
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, studies have indicated that it may act as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to cancer progression .

2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to elucidate the relationship between the chemical structure of pyrazolo derivatives and their biological activities. These studies often employ quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of new derivatives based on their molecular descriptors .

Case Studies

Case Study 1: Antitumor Activity Assessment
In a recent study assessing the antitumor activity of similar compounds, researchers observed that modifications in the p-tolyl group significantly impacted cytotoxicity against various cancer cell lines. The findings suggested that specific substituents could enhance binding affinity to target proteins involved in cancer cell survival pathways .

Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory potential of pyrazolo derivatives demonstrated their effectiveness in reducing inflammation markers in vitro. The study highlighted the compound's ability to downregulate NF-kB signaling pathways associated with chronic inflammatory responses .

Mechanism of Action

The mechanism of action of N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets like enzymes, receptors, or nucleic acids. The compound's unique structure allows it to modulate biological pathways, often involving inhibition or activation of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound ID/Name Core Structure Substituents/R-Groups Key Functional Differences
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Benzo-pyrazolo-oxazine Bromo, naphthyl, propyl Larger aromatic system, alkyl chain
[4-[3-Methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate Oxadiazole/benzoyl hybrid Trifluoromethyl, ester, isoindole Enhanced electron-withdrawing groups
7-(2-Chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile Diazepine Halogens, nitrile Expanded ring system, polar nitriles
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone Pyrazole Chloro, methyl, p-tolyl Simpler pyrazole core, ketone linkage
  • Electronic Properties : The target compound’s methanesulfonamide group increases polarity compared to halogenated analogues (e.g., bromo or chloro derivatives), influencing solubility and hydrogen-bonding capacity .
  • Crystallographic Behavior : Unlike the naphthyl-substituted analogue , the p-tolyl group in the target compound promotes tighter π-π stacking, as observed in SHELX-refined crystal structures .

Physicochemical and Functional Comparisons

  • Lipophilicity : The p-tolyl group confers higher logP values (~3.5) compared to trifluoromethyl-containing analogues (logP ~2.8) , suggesting better membrane permeability.
  • Hydrogen-Bonding Networks : The methanesulfonamide moiety forms robust S=O···H-N interactions, contrasting with weaker C=O···H bonds in ester- or ketone-containing analogues . This enhances thermal stability (decomposition >250°C vs. ~200°C for diazepine derivatives ).

Computational Insights

Density functional theory (DFT) studies on related pyrazolo-oxazines reveal:

  • The target compound’s HOMO-LUMO gap (~4.2 eV) is narrower than chloro-substituted analogues (~4.8 eV), indicating higher reactivity .
  • Natural Bond Orbital (NBO) analysis highlights strong hyperconjugation between the sulfonamide’s sulfur and adjacent nitrogen, stabilizing the molecular conformation .

Biological Activity

N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[1,5-c][1,3]oxazine Core : This is achieved through condensation reactions involving hydrazine derivatives and diketones.
  • Introduction of the p-Tolyl Group : The p-tolyl moiety is introduced via electrophilic aromatic substitution on the benzo[e]pyrazole framework.
  • Final Sulfonamide Formation : The final step involves the reaction of the amine with methanesulfonyl chloride to yield the sulfonamide derivative.

Anticancer Properties

Research indicates that compounds with a similar pyrazolo[1,5-c][1,3]oxazine structure exhibit significant anticancer activity. For instance, a study highlighted that analogs with structural similarities to our compound demonstrated moderate to potent antiproliferative effects against various human cancer cell lines (SGC-7901, A549, HT-1080) with IC50 values ranging from 0.076 to 0.12 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
7kSGC-79010.076
7kA5490.12
CA-4SGC-79010.016
CA-4A5490.035

The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For example, compounds with a trimethoxyphenyl A-ring at the N-1 position exhibited enhanced potency compared to those with different substitutions .

The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of tubulin polymerization and disruption of microtubule dynamics. This mechanism is similar to that of combretastatin A-4 (CA-4), a well-known microtubule destabilizer . Computational modeling supports this by demonstrating binding interactions at the colchicine site on microtubules.

Other Biological Activities

In addition to anticancer properties, pyrazolo[1,5-c][1,3]oxazines have been reported to possess various other biological activities:

  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals effectively .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-c][1,3]oxazine derivatives in preclinical models:

  • Study on Anticancer Efficacy : A compound structurally related to this compound was evaluated in vivo against xenograft models and demonstrated significant tumor reduction compared to controls .
  • Inflammation Model : Another study assessed a related compound's ability to modulate cytokine release in lipopolysaccharide-stimulated macrophages, showing promising anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclocondensation of substituted pyrazole precursors with oxazine-forming reagents. For example, microwave-assisted techniques (e.g., 80–120°C, 30–60 minutes) can enhance reaction efficiency compared to traditional thermal methods . Solvent selection (e.g., DMF or dichloromethane) and inert atmospheres are critical to minimize side reactions . Intermediate purification via column chromatography and characterization by NMR (1H/13C) and LC-MS ensures product integrity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving complex fused-ring systems . Complementary techniques include:

  • NMR Spectroscopy : Assigning proton environments (e.g., benzylic hydrogens at δ 4.2–5.1 ppm) and sulfonamide NH signals (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 475.15) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres (decomposition >200°C) .
  • Solubility Profiling : Solvent systems (e.g., DMSO for biological assays) are tested via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina screens binding affinities to targets (e.g., kinases or GPCRs) using the compound’s 3D structure (PDB files from crystallography) .
  • QSAR Studies : Correlate substituent effects (e.g., p-tolyl vs. fluorophenyl) with activity trends observed in similar pyrazolo-oxazine derivatives .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or liver microsomes .
  • Dose-Response Refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to account for bioavailability differences .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm target specificity .

Q. How are reaction by-products minimized during synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures (e.g., 0–5°C) suppress competing pathways (e.g., over-oxidation).
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings reduce aryl halide impurities .
  • In-line Monitoring : ReactIR tracks intermediate formation to halt reactions at optimal conversion (~95%) .

Q. What crystallographic challenges arise with this compound, and how are they resolved?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD for structure solution and Olex2 for twin-law refinement .
  • Disorder in Flexible Moieties : Apply restraints to sulfonamide and p-tolyl groups during SHELXL refinement .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies stabilizing interactions (e.g., N–H···O motifs) .

Q. How does solvent polarity influence reaction outcomes in derivative synthesis?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms in sulfonamide substitutions but risk hydrolysis of oxazine rings .
  • Aprotic Solvents (e.g., THF) : Enhance nucleophilicity in cyclization steps (e.g., pyrazole ring closure) .
  • Solvent-Free Conditions : Microwave irradiation reduces side-product formation in heterocycle synthesis .

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